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Compound of Interest

Compound Name: Manifaxine

Cat. No.: B10837267 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Compound: Manifaxine (GW-320,659) Chemical Name: (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-

dimethylmorpholin-2-ol[1] Therapeutic Class: Norepinephrine-Dopamine Reuptake Inhibitor

(NDRI)[2] Development Status: Discontinued. Previously in Phase II clinical trials for Attention-

Deficit/Hyperactivity Disorder (ADHD) and obesity[1][3].

Executive Summary
Manifaxine (GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI)

developed by GlaxoSmithKline.[1][2] It is a structural analogue of radafaxine, which is an active

metabolite of bupropion.[1][4] Investigated for ADHD and obesity, Manifaxine demonstrated a

favorable safety and tolerability profile in early-stage clinical trials.[1][2] However, its

development was halted, and no further results have been reported following initial Phase II

studies.[1][2] This document synthesizes the available public data on the pharmacodynamic

and pharmacokinetic properties of Manifaxine to serve as a technical resource for drug

development professionals.

Pharmacodynamics
The primary mechanism of action for Manifaxine is the inhibition of norepinephrine (NE) and

dopamine (DA) transporters (NET and DAT, respectively).[2][5] By blocking these transporters,
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Manifaxine increases the extracellular concentrations of NE and DA in the synapse,

particularly in brain regions critical for attention, executive function, and reward, such as the

prefrontal cortex.

Receptor and Transporter Binding Profile
While specific Ki values for Manifaxine are not widely published, its classification as a highly

selective NDRI suggests high affinity for NET and DAT with negligible activity at other

neurotransmitter receptors.[5] The table below presents a hypothetical binding profile

consistent with compounds of this class, for illustrative purposes.

Target Binding Affinity (Ki, nM) - Illustrative

Norepinephrine Transporter (NET) 5.2

Dopamine Transporter (DAT) 14.8

Serotonin Transporter (SERT) > 1000

Muscarinic M1 Receptor > 1000

Histamine H1 Receptor > 1000

Alpha-1 Adrenergic Receptor > 800

Note: These values are illustrative, based on the

known selectivity of NDRI class agents, as

specific public data for Manifaxine is limited.

Signaling Pathway
Manifaxine's therapeutic effects are mediated by the enhancement of noradrenergic and

dopaminergic signaling. The blockade of NET and DAT on the presynaptic neuron prevents the

reuptake of norepinephrine and dopamine from the synaptic cleft, leading to prolonged and

enhanced signaling at postsynaptic receptors.
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Manifaxine Mechanism of Action
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Manifaxine's inhibition of NET and DAT enhances neurotransmission.
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Pharmacokinetics
Limited pharmacokinetic data is available from Phase I and II clinical studies. The profile is

generally characterized by oral administration and metabolism-driven clearance.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

PK Parameter
Human Data (where
available)

Preclinical Species
(Rat/Rabbit) - Illustrative

Bioavailability (F%) Data not published ~60-70% (Rat)

Time to Peak (Tmax)
~4 to 8 hours (similar to related

compounds)[6]
2-4 hours

Protein Binding (%) Data not published ~85%

Volume of Distribution (Vd) Data not published Moderate to High

Primary Metabolism
Hepatic; likely via Cytochrome

P450 (CYP) enzymes[7]

Hepatic; CYP-mediated

oxidation and conjugation[7][8]

Primary Excretion Renal (as metabolites)[7] Renal[8]

Half-life (t1/2)
Long-lasting effects observed

up to 24 hours[6]
6-8 hours (Rat)

Metabolism Pathway
As a structural analogue of a bupropion metabolite, Manifaxine is expected to undergo

extensive Phase I and Phase II metabolism.[4][7] Phase I reactions likely involve oxidation and

hydroxylation, followed by Phase II conjugation (e.g., glucuronidation) to facilitate renal

excretion.
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Hypothetical Manifaxine Metabolism Workflow
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A generalized workflow for the metabolism and excretion of Manifaxine.
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Experimental Protocols
The characterization of a novel NDRI like Manifaxine involves standardized preclinical and

clinical methodologies.

In Vitro Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of Manifaxine for monoamine transporters

(DAT, NET, SERT) and other off-target receptors.

Methodology:

Preparation of Membranes: Cell membranes are prepared from CHO (Chinese Hamster

Ovary) cells stably expressing the human recombinant DAT, NET, or SERT.[9]

Radioligand Binding: Assays are conducted in a 96-well plate format. Membranes are

incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]BTCP for DAT) and

varying concentrations of Manifaxine.[9][10]

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

Bound and free radioligand are separated via rapid filtration through glass fiber filters.

Quantification: Radioactivity trapped on the filters is measured using liquid scintillation

counting.

Data Analysis: Competition curves are generated by plotting the percentage of specific

binding against the log concentration of Manifaxine. The IC50 (concentration of drug that

inhibits 50% of specific binding) is calculated using non-linear regression. The Ki is then

determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

radioligand concentration and Kd is its dissociation constant.[9]

In Vivo Microdialysis for Neurotransmitter Levels
Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain

regions (e.g., prefrontal cortex) of conscious, freely-moving rats following Manifaxine
administration.

Methodology:
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Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically

implanted targeting the prefrontal cortex. Animals are allowed to recover for several days.

Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide

cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow

rate.

Baseline Sampling: Dialysate samples are collected every 20 minutes for at least 2 hours to

establish a stable baseline of neurotransmitter levels.

Drug Administration: Manifaxine or vehicle is administered (e.g., intraperitoneally).

Post-Dose Sampling: Dialysate collection continues for several hours post-administration.

Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-

performance liquid chromatography with electrochemical detection (HPLC-EC).

Data Presentation: Results are expressed as a percentage change from the mean baseline

concentration.
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In Vivo Microdialysis Experimental Workflow
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Workflow for a preclinical in vivo microdialysis study.
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Clinical Implications and Future Directions
Manifaxine was found to be safe and reasonably effective in early trials for ADHD and obesity.

[1][2] A pharmacogenetic study revealed that common polymorphisms in the norepinephrine

transporter gene (SLC6A2) and the NMDA receptor subunit gene (GRIN1) were associated

with increased weight loss in a subset of obese subjects treated with Manifaxine.[5] This

suggests that a personalized medicine approach could potentially identify patient populations

most likely to respond to NDRI therapy.

Although development was discontinued, the data on Manifaxine contributes to the broader

understanding of NDRI pharmacology. Its profile suggests a low potential for abuse, a common

concern for dopamine-acting agents, likely due to slow and moderate DAT occupancy kinetics,

similar to related compounds.[6] Future research in this chemical space could focus on

optimizing the balance of NET/DAT inhibition and exploring genetic markers to predict

therapeutic response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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